molecular formula C5H9NO3 B055467 N-hydroxy-4-oxopentanamide CAS No. 114983-43-6

N-hydroxy-4-oxopentanamide

Cat. No. B055467
M. Wt: 131.13 g/mol
InChI Key: BBBJZDFCWMSCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-4-oxopentanamide, also known as 2-hydroxy-N-(2-oxopentan-4-yl)acetamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes. In

Mechanism Of Action

The mechanism of action of N-hydroxy-4-oxopentanamide involves the inhibition of HDACs. The compound binds to the active site of HDACs and prevents the removal of acetyl groups from histones, leading to the activation of gene transcription. This mechanism has been shown to have therapeutic effects in various diseases, as mentioned earlier.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-hydroxy-4-oxopentanamide have been studied extensively. Inhibition of HDACs by this compound has been shown to result in the activation of various genes involved in cell cycle regulation, DNA repair, and apoptosis. This leads to the inhibition of tumor growth and the induction of cell death in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, N-hydroxy-4-oxopentanamide has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-hydroxy-4-oxopentanamide in lab experiments is its ability to inhibit HDACs selectively. This compound has been shown to have a higher selectivity towards certain HDAC isoforms compared to other HDAC inhibitors. This makes it a valuable tool for studying the specific roles of HDAC isoforms in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-hydroxy-4-oxopentanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the use of N-hydroxy-4-oxopentanamide as a tool for studying the specific roles of HDAC isoforms in various biological processes is an area of interest for future research.

Synthesis Methods

N-hydroxy-4-oxopentanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-oxopentanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-hydroxy-4-oxopentanamide, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N-hydroxy-4-oxopentanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. Inhibition of HDACs has been shown to have therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N-hydroxy-4-oxopentanamide has been shown to inhibit HDACs and has potential as a therapeutic agent for these diseases.

properties

CAS RN

114983-43-6

Product Name

N-hydroxy-4-oxopentanamide

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

N-hydroxy-4-oxopentanamide

InChI

InChI=1S/C5H9NO3/c1-4(7)2-3-5(8)6-9/h9H,2-3H2,1H3,(H,6,8)

InChI Key

BBBJZDFCWMSCLS-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)NO

Canonical SMILES

CC(=O)CCC(=O)NO

synonyms

Levulinohydroxamic acid (6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.